6,13-dichloro-3,10-dinitro-14H-quinoxalino[2,3-b]phenoxazine
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Overview
Description
6,13-dichloro-3,10-dinitro-14H-quinoxalino[2,3-b]phenoxazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of chlorine and nitro groups attached to a quinoxalino[2,3-b]phenoxazine core, which contributes to its distinct chemical behavior.
Preparation Methods
The synthesis of 6,13-dichloro-3,10-dinitro-14H-quinoxalino[2,3-b]phenoxazine typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with a suitable precursor, followed by nitration and chlorination reactions under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
6,13-dichloro-3,10-dinitro-14H-quinoxalino[2,3-b]phenoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different functionalized derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, chlorine gas for chlorination, and reducing agents like hydrogen gas or metal hydrides for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,13-dichloro-3,10-dinitro-14H-quinoxalino[2,3-b]phenoxazine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.
Industry: It is used in the production of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of 6,13-dichloro-3,10-dinitro-14H-quinoxalino[2,3-b]phenoxazine involves its interaction with molecular targets through its functional groups. The nitro and chlorine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
6,13-dichloro-3,10-dinitro-14H-quinoxalino[2,3-b]phenoxazine can be compared with other similar compounds, such as:
Quinoxaline derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Phenoxazine derivatives: These compounds have a phenoxazine core and exhibit different reactivity and applications based on their substituents.
Properties
CAS No. |
62231-22-5 |
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Molecular Formula |
C18H7Cl2N5O5 |
Molecular Weight |
444.2 g/mol |
IUPAC Name |
6,13-dichloro-3,10-dinitro-14H-quinoxalino[2,3-b]phenoxazine |
InChI |
InChI=1S/C18H7Cl2N5O5/c19-13-15-16(21-9-3-1-7(24(26)27)5-11(9)23-15)14(20)18-17(13)22-10-4-2-8(25(28)29)6-12(10)30-18/h1-6,22H |
InChI Key |
SYKADAQIYBOKFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(C4=NC5=C(C=C(C=C5)[N+](=O)[O-])N=C4C(=C3N2)Cl)Cl |
Origin of Product |
United States |
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